molecular formula C14H8Cl2F6N4O B2552287 N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide CAS No. 383147-68-0

N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide

Cat. No. B2552287
CAS RN: 383147-68-0
M. Wt: 433.14
InChI Key: ZBMANMNQAYBQTR-UHFFFAOYSA-N
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Description

The compound "N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide" is a nitrogen-containing organic molecule that is likely to have a complex structure involving pyridine rings and acetohydrazide functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of complex nitrogen-containing compounds can involve multiple steps, including nucleophilic addition reactions. For instance, the synthesis of nitrogen-containing polycyclic delta-lactones is achieved by the double nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyridines, followed by reactions with methylchloroformate and iodine or peracids, leading to functionalized dihydropyridines and ultimately bicyclic lactones . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the molecular structure of complex organic compounds. For example, the molecular structure of bis(μ-3-pyridin-2-yl-1,2,4-triazolato-N',N1,N2)(sulfato-O)aquacopper(II)diaquacopper(II) trihydrate was elucidated using this technique . Similarly, the structure of N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N'-pyridin-2-ylmethylene-chloro-acetic acid hydrazide was confirmed by X-ray diffraction, supported by quantum chemical calculations . These studies highlight the importance of crystallography and computational methods in understanding the three-dimensional arrangement of atoms within a molecule.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. For instance, the presence of pyridine and hydrazide functional groups can facilitate various chemical reactions. The bis(pyridine betaine) hydrochloride monohydrate forms strong hydrogen bonds, indicating potential reactivity through hydrogen bonding interactions . Additionally, the synthesis and characterization of N'2,N'6-bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives involve reactions such as nucleophilic addition and condensation, which could be relevant for the synthesis of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure and the nature of its functional groups. For example, the noninnocent behavior of ligands such as 1,2-bis(pyridine-2-carboxamido)benzenate(2-) suggests that similar compounds may exhibit interesting redox properties, which could affect their reactivity and stability . The electronic structures of these compounds, as determined by spectroscopic methods, provide insights into their chemical behavior.

Scientific Research Applications

Coordination Chemistry and Biological Activity

Compounds containing pyridine and trifluoromethyl groups, similar to the one , play a significant role in coordination chemistry and exhibit a variety of biological activities. For instance, the chemistry of compounds such as 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) includes the synthesis of complex compounds with these ligands, which have shown interesting properties like magnetic, spectroscopic, and biological activities (Boča, Jameson, & Linert, 2011).

Synthesis of Antiplatelet and Antithrombotic Drugs

Another area of interest is the synthesis of drugs with antithrombotic and antiplatelet properties, such as (S)-clopidogrel. Research in this domain focuses on developing synthetic methods that improve the efficiency and selectivity of these drugs (Saeed et al., 2017).

Antitubercular Activity

Research has also explored the modification of isoniazid (INH) structures, leading to derivatives with anti-tubercular activity. Such studies aim to design compounds with enhanced efficacy against various strains of mycobacteria, including drug-resistant forms (Asif, 2014).

Heterocyclic N-Oxide Motifs in Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from pyridine, show significant potential in drug applications. Their functionalities have been explored for developing metal complexes, catalyst designs, and in medicinal chemistry for their anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Vanadium Complexes for Medical Applications

Studies on vanadate complexes with pyridinone derivatives reveal their potential in medical applications, particularly in designing prodrugs with enhanced stability and reduced toxicity. Research focuses on their redox properties and interactions with biological molecules (Jakusch et al., 2014).

Safety and Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation .

properties

IUPAC Name

N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F6N4O/c15-8-1-6(13(17,18)19)4-23-10(8)3-11(27)25-26-12-9(16)2-7(5-24-12)14(20,21)22/h1-2,4-5H,3H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMANMNQAYBQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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